molecular formula C9H10ClN3O B2723524 5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 2248334-62-3

5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2723524
CAS No.: 2248334-62-3
M. Wt: 211.65
InChI Key: JGEOAPWNFXJMEW-UHFFFAOYSA-N
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Description

5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring structure containing both pyrazole and pyrimidine rings

Biochemical Analysis

Biochemical Properties

They can mimic the structural features of biogenic purines, making them promising candidates for drug development .

Cellular Effects

Related compounds have been found to exhibit diverse pharmacological activities . For instance, some pyrazolo[1,5-a]pyrimidines have been found to activate KCNQ2/KCNQ3 K+ channels , which play a crucial role in controlling neuronal excitability .

Molecular Mechanism

Related compounds have been found to inhibit CDK2/cyclin A2, a target for cancer treatment . These compounds have shown significant inhibitory activity, leading to alterations in cell cycle progression and induction of apoptosis within cells .

Temporal Effects in Laboratory Settings

Related compounds have been synthesized using a simple and efficient copper-catalyzed approach . This strategy has afforded a series of compounds with diverse stereochemistry, all achieved within a remarkably shortened time frame .

Dosage Effects in Animal Models

Related compounds have shown superior cytotoxic activities against various cell lines at different dosages .

Metabolic Pathways

Related compounds have been found to exhibit diverse pharmacological activities, suggesting they may be involved in various metabolic pathways .

Transport and Distribution

Related compounds have been found to activate KCNQ2/KCNQ3 K+ channels , suggesting they may interact with these channels for transport and distribution.

Subcellular Localization

Related compounds have been found to activate KCNQ2/KCNQ3 K+ channels , suggesting they may localize to these channels within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido, amino, or alkoxy derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine or alkyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions makes it a versatile intermediate in synthetic chemistry. Additionally, its potential to modulate ion channels and other biological targets highlights its significance in medicinal chemistry and pharmacology.

Properties

IUPAC Name

5-(chloromethyl)-2,3-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-5-6(2)12-13-8(14)3-7(4-10)11-9(5)13/h3,12H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMPMFLZLFHCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN2C1=NC(=CC2=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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